molecular formula C16H9BrN4O2S B2551777 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 897735-87-4

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2551777
CAS RN: 897735-87-4
M. Wt: 401.24
InChI Key: HRYMCRHMDYQZIW-UHFFFAOYSA-N
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Description

The compound “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been found to have various biological activities, including antimicrobial, anticancer, antibacterial, and antiallergic properties .

Scientific Research Applications

Antimicrobial Agents

The synthesized compound has been tested for antimicrobial activity against bacterial and fungal strains. Specifically, it shows promise in combating Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium . Its potential as an antimicrobial agent makes it valuable for developing novel treatments.

Antioxidant Properties

The compound was evaluated for antioxidant activity using DPPH, ABTS, and ferric reducing power assays. Its ability to scavenge free radicals suggests potential benefits in oxidative stress-related conditions . Researchers are exploring its use as an antioxidant in various contexts.

Drug Design

Given its unique chemical structure, this compound could serve as a scaffold for drug design. By modifying its functional groups, researchers may create derivatives with enhanced pharmacological properties. The diphenyl sulfone moiety within the compound offers opportunities for rational drug development .

Alternative Toxicity Testing

Toxicity studies on freshwater cladoceran Daphnia magna Straus revealed insights into the compound’s safety profile. Researchers are interested in alternative toxicity testing methods, and this compound provides a potential avenue for assessing safety without relying solely on animal models .

In Silico Studies

Computational simulations were performed to assess the compound’s antimicrobial effect and toxicity. These in silico studies provide valuable predictions and guide further experimental investigations .

Chemical Organic Compounds

The compound belongs to several chemotypes, including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. Its diverse structural features open up avenues for exploring its interactions with biological targets .

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN4O2S/c17-11-4-1-9(2-5-11)15-20-21-16(23-15)19-14(22)10-3-6-12-13(7-10)24-8-18-12/h1-8H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYMCRHMDYQZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

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